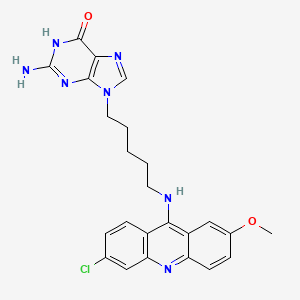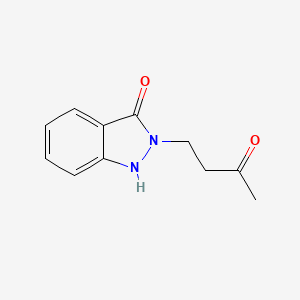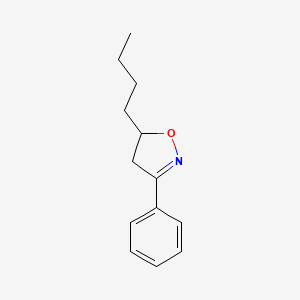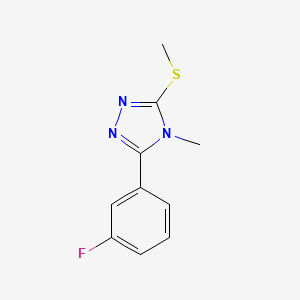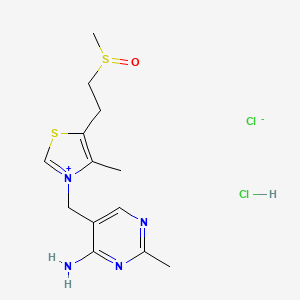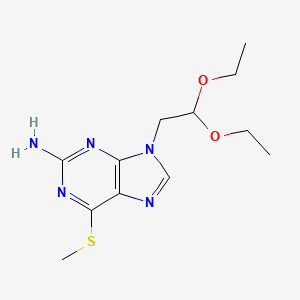
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine ring and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and guanidine under acidic or basic conditions.
Substitution Reactions:
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the dimethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the pyridine or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, organometallic reagents, and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a lead compound for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It is employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating cellular pathways. The exact pathways involved depend on the specific biological target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-Dimethoxyphenyl)-2-(pyridin-2-yl)pyrimidin-4-amine: Lacks the methyl group at the 6-position.
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)pyrimidin-4-amine: The pyridine ring is substituted at the 3-position instead of the 2-position.
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4-amine: The pyridine ring is substituted at the 4-position.
Uniqueness
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can result in distinct biological activity and selectivity for certain molecular targets. This uniqueness makes it a valuable compound for drug discovery and development.
Propriétés
Numéro CAS |
787542-15-8 |
|---|---|
Formule moléculaire |
C18H18N4O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-(3,5-dimethoxyphenyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C18H18N4O2/c1-12-8-17(22-18(20-12)16-6-4-5-7-19-16)21-13-9-14(23-2)11-15(10-13)24-3/h4-11H,1-3H3,(H,20,21,22) |
Clé InChI |
JBOGIPYKAQAOQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C2=CC=CC=N2)NC3=CC(=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


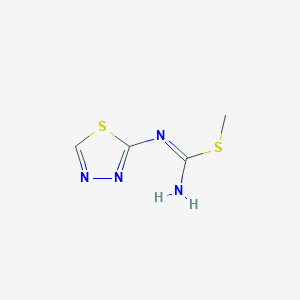

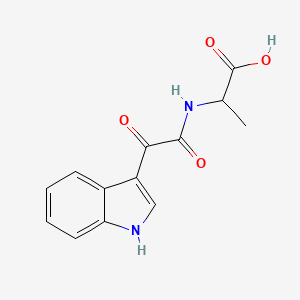
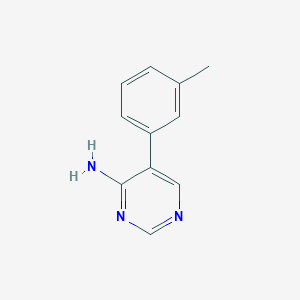
![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)

